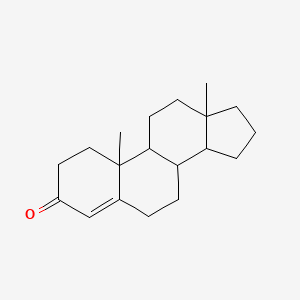
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide is a complex organic compound with the molecular formula C27H44Cl3N3OS and a molecular weight of 565.094 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a dimethylanilino group, and a hexadecanamide chain. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide involves multiple steps, starting with the preparation of the trichloromethyl intermediate. This intermediate is then reacted with 2,4-dimethylaniline under controlled conditions to form the dimethylanilino derivative. The final step involves the reaction of this derivative with hexadecanamide in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound is limited due to its specialized use in research. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product. This requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The dimethylanilino group may also interact with aromatic residues in proteins, further modulating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide
- N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)dodecanamide
- N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)pentanamide
Uniqueness
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide is unique due to its long hexadecanamide chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions or membrane permeability .
Eigenschaften
CAS-Nummer |
302913-85-5 |
|---|---|
Molekularformel |
C27H44Cl3N3OS |
Molekulargewicht |
565.1 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C27H44Cl3N3OS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(34)32-25(27(28,29)30)33-26(35)31-23-19-18-21(2)20-22(23)3/h18-20,25H,4-17H2,1-3H3,(H,32,34)(H2,31,33,35) |
InChI-Schlüssel |
YQSVNYJJXLEZBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)
![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)

![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)


